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Compound of Interest

Compound Name: 6-Chloro-2-benzoxazolinone

Cat. No.: B025022 Get Quote

This document provides a detailed protocol for the synthesis of 6-chloro-3-methyl-2-

benzoxazolinone, a valuable intermediate in the development of pharmaceuticals and

agrochemicals. The synthesis is a two-step process commencing with the chlorination of 2-

benzoxazolinone to yield 6-chloro-2-benzoxazolinone, followed by N-methylation to produce

the final product. This protocol is intended for researchers, scientists, and professionals in the

field of drug development and chemical synthesis.

Chemical Reaction Scheme
The overall synthesis pathway is depicted below:

2-Benzoxazolinone 6-chloro-2-benzoxazolinoneChlorination (e.g., Cl2) 6-chloro-3-methyl-2-benzoxazolinoneN-Methylation (e.g., (CH3)2SO4, Base)
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Caption: Overall reaction scheme for the synthesis of 6-chloro-3-methyl-2-benzoxazolinone.

Experimental Protocols
Step 1: Synthesis of 6-chloro-2-benzoxazolinone
This procedure is adapted from established chlorination protocols of benzoxazolones.[1][2]
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Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

2-Benzoxazolinone 135.12 135 g 1.0

Dioxane 88.11 457 g -

Water 18.02 335 g -

Chlorine (gas) 70.90 As required ~1.0-1.1

Sodium Hydroxide

(30% aq. solution)
40.00 As required -

Equipment:

2 L three-necked round-bottom flask

Mechanical stirrer

Gas inlet tube

Thermometer

Condenser

Heating mantle

Separatory funnel

Filtration apparatus

Procedure:

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube,

thermometer, and condenser, add 2-benzoxazolinone (135 g, 1.0 mol), dioxane (457 g), and

water (335 g).
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Stir the mixture to form a suspension.

Heat the reaction mixture to 40-50 °C.

Introduce chlorine gas through the gas inlet tube at a controlled rate. The reaction is

exothermic, and the temperature should be maintained between 40-80 °C.

Monitor the reaction progress by a suitable method (e.g., TLC or potentiometry) until the

starting material is consumed. This typically requires the addition of 1.0 to 1.1 molar

equivalents of chlorine.

Upon completion, neutralize the reaction mixture with a 30% aqueous sodium hydroxide

solution to a pH of approximately 7.

Heat the mixture to around 85 °C, which will cause phase separation.

Transfer the mixture to a separatory funnel and separate the upper organic layer, which

contains the product.

To the organic layer, add 250 g of water and heat to 80 °C to obtain a homogeneous

solution.

Cool the solution to 10 °C to induce crystallization of 6-chloro-2-benzoxazolinone.

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Yield: Approximately 85-90% with a purity of >98%.

Step 2: Synthesis of 6-chloro-3-methyl-2-
benzoxazolinone
This protocol is based on standard N-alkylation procedures for benzoxazolinone derivatives.

Materials and Reagents:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

6-chloro-2-

benzoxazolinone
169.56 17.0 g 0.1

Acetone 58.08 200 mL -

Anhydrous Potassium

Carbonate
138.21 20.7 g 0.15

Dimethyl Sulfate 126.13 13.9 g (10.5 mL) 0.11

Equipment:

500 mL three-necked round-bottom flask

Magnetic stirrer

Reflux condenser

Dropping funnel

Heating mantle

Filtration apparatus

Rotary evaporator

Procedure:

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux

condenser, suspend 6-chloro-2-benzoxazolinone (17.0 g, 0.1 mol) and anhydrous

potassium carbonate (20.7 g, 0.15 mol) in acetone (200 mL).

Heat the suspension to reflux with vigorous stirring.

Through a dropping funnel, add dimethyl sulfate (13.9 g, 0.11 mol) dropwise to the refluxing

mixture over 30 minutes.
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Continue refluxing the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC

until the starting material is no longer detectable.

After the reaction is complete, cool the mixture to room temperature and filter to remove the

potassium carbonate and other inorganic salts.

Wash the solid residue with a small amount of acetone.

Combine the filtrate and washings and concentrate under reduced pressure using a rotary

evaporator to obtain the crude product.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford

pure 6-chloro-3-methyl-2-benzoxazolinone.

Expected Yield: Approximately 80-90%.

Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
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Step 1: Chlorination

Step 2: N-Methylation
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and K2CO3 in Acetone

Intermediate:
6-chloro-2-benzoxazolinone

Reflux and Add
Dimethyl Sulfate

Continue Reflux (4-6h)

Filter Inorganic Salts

Concentrate Filtrate

Recrystallize Product
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Caption: Detailed workflow for the two-step synthesis of 6-chloro-3-methyl-2-benzoxazolinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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